molecular formula C29H30FN3O B143120 氟维司特林 CAS No. 135381-77-0

氟维司特林

货号 B143120
CAS 编号: 135381-77-0
分子量: 455.6 g/mol
InChI 键: HQFSNUYUXXPVKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flezelastine is a phthalazinone derivative and an anti-asthmatic/anti-allergic agent . It exhibits inhibition of histamine release and 5-lipoxygenase, calcium antagonistic properties, and antagonism at the histamine H1 receptor . Flezelastine is a racemate consisting of (+)- and (-)-enantiomers .


Molecular Structure Analysis

Flezelastine has a molecular formula of C29H30FN3O . Its molecular weight is 492.027 . The InChIKey for Flezelastine is KBNISKYDAJMVNI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Flezelastine has been found to inhibit IL-1 synthesis and/or release in vitro and in vivo . This suggests that it may interact with the immune system and have potential anti-inflammatory effects.

科学研究应用

药物发现与药理影响

药物发现领域从药理研究中获得了重大贡献,在过去一个世纪里对医学进步产生了巨大影响。分子生物学和基因组科学发挥着关键作用,丰富了治疗选择并指导药物发现。阿泽拉斯汀是一种选择性的人组胺-1受体拮抗剂,它体现了药理学研究的进步。体外研究表明,其作用持续时间长,涉及受体结合和额外的组织成分,表明其作用机制不仅仅是受体拮抗 (Drews, 2000) (Slack et al., 2011)

环境与生态研究

对环境污染物的调查突出了各种物质(包括天然生态系统中的药物)的内分泌干扰作用。对接触污染物(如含有阿泽拉斯汀等药物的牛饲养场废水)的野生动物的研究记录了生殖生物学的显着改变,这强调了药物的更广泛的生态影响,并需要进一步研究环境径流及其成分 (Orlando et al., 2003)

治疗应用与临床试验

阿泽拉斯汀在临床环境中的作用,尤其是在治疗过敏性疾病中的作用,凸显了它的治疗意义。临床试验强调了它的疗效,研究报告了与安慰剂相比,在常年性过敏性结膜炎等疾病中的显着改善。然而,药物动力学的复杂性,如在氟西汀等物质中观察到的,反映了药物给药和代谢的复杂性,强调了在治疗应用中全面理解的必要性 (Canonica et al., 2003) (Caccia et al., 2005)

心脏与电生理研究

像阿泽拉斯汀这样的药物的安全概况是药理学研究的一个关键方面。研究探讨了其对心脏电生理的影响,揭示了其对心脏收缩力和动作电位的的影响。这强调了评估潜在的心脏副作用的重要性,尤其是在用于非心脏疾病的药物中 (Li et al., 2001)

新的治疗潜力

探索已建立药物的非标签用途可以带来新的治疗应用。阿泽拉斯汀传统上用于过敏性疾病,在癌症治疗中显示出潜力,表明它有能力靶向参与肿瘤发生的特定细胞通路。此类研究突出了将已知药物重新定位用于新治疗目的的潜力,扩展了各个医学领域的治疗选择 (Hu et al., 2021)

属性

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFSNUYUXXPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110406-33-2 (hydrochloride)
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90869845
Record name 4-[(4-Fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flezelastine

CAS RN

135381-77-0
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLEZELASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K18757UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flezelastine
Reactant of Route 2
Flezelastine
Reactant of Route 3
Flezelastine
Reactant of Route 4
Reactant of Route 4
Flezelastine
Reactant of Route 5
Reactant of Route 5
Flezelastine
Reactant of Route 6
Flezelastine

Citations

For This Compound
76
Citations
HY Ping, J Robert - Biochemical pharmacology, 1995 - Elsevier
The effects of two new phthalazinone derivatives, azelastine (AZ) and flezelastine (FZ), on the reversal of resistance to doxorubicin (dox) were studied using two variants of the rat C6 …
Number of citations: 25 www.sciencedirect.com
S Paris, G Blaschke, M Locher, HO Borbe… - … of Chromatography B …, 1997 - Elsevier
… The stereoselectivity of the in vitro biotransformation of flezelastine was investigated using … of flezelastine and of N-dephenethylflezelastine after incubations of racemic flezelastine with …
Number of citations: 16 www.sciencedirect.com
I Fleischhauer, B Kutscher, J Engel… - Chirality, 1993 - Wiley Online Library
The racemic phthalazinone derivatives azelastine and flezelastine were resolved via formation of diastereomeric salts and fractional crystallization thereof. The optical purity of the …
Number of citations: 6 onlinelibrary.wiley.com
U Werner, J Schmidt, I Szelenyi - Agents and Actions, 1994 - Springer
… IL-lfl, was also inhibited by flezelastine. These findings suggest that flezelastine inhibits IL-1 … In the present study we have examined the effect of flezelastine and its enantiomers on LPS-…
Number of citations: 6 link.springer.com
B Moovarkumudalvan, AM Geethakumari, R Ramadoss… - Biomolecules, 2022 - mdpi.com
… As shown in the table, Flezelastine scored top as per the predicted IC 50 values among all drugs, and was followed by Niceverine. Further, the hits Flezelastine, Nicerverine and NP3 …
Number of citations: 4 www.mdpi.com
MQ Zhang, H Timmerman - Inflammation Research, 1997 - Springer
It is widely accepted that one of the difficulties in the treatment of asthma is the involvement of a large number of allergic/inflammatory mediators in the pathology of the disease. …
Number of citations: 10 link.springer.com
U Heinemann, G Blaschke, N Knebel - Journal of Chromatography B, 2003 - Elsevier
… 1) were a kind gift of ASTA Medica (Frankfurt/Main, Germany), as well as the internal standards flezelastine hydrochloride (only for achiral CE experiments) and D-17795, an azelastine …
Number of citations: 40 www.sciencedirect.com
MQ Zhang, A Van de Stolpe, OP Zuiderveld… - European journal of …, 1997 - Elsevier
A novel series of cyproheptadine derivatives, in which an amino acid or a dipeptide moiety was introduced at the piperidine nitrogen, have been synthesized. The amino acid and …
Number of citations: 13 www.sciencedirect.com
J Caslavska, W Thormann - Journal of Chromatography A, 2011 - Elsevier
During the past two decades, chiral capillary electrophoresis (CE) emerged as a promising, effective and economic approach for the enantioselective determination of drugs and their …
Number of citations: 72 www.sciencedirect.com
SI Rennard, AA Floreani - Clinics in chest medicine, 1995 - Elsevier
Current estimates suggest that asthma affects as many as 12 million Americans, and the prevalence is increasing. Osler's maxim that" the asthmatic pants (wheezes) into old age" …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。